molecular formula C21H28N2O4S B5059549 4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide

4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide

カタログ番号 B5059549
分子量: 404.5 g/mol
InChIキー: HERAFSBCURYSBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide, also known as MTEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTEP belongs to a class of compounds known as metabotropic glutamate receptor antagonists, which have been shown to modulate the activity of glutamate receptors in the brain.

作用機序

4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide acts as an antagonist at the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, this compound can modulate the activity of glutamate receptors in the brain, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific brain region and cell type being targeted. In general, this compound has been shown to reduce glutamate-mediated excitatory synaptic transmission, increase inhibitory synaptic transmission, and modulate the activity of ion channels and intracellular signaling pathways.

実験室実験の利点と制限

One of the main advantages of using 4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide in lab experiments is its specificity for the mGluR5 receptor, which allows for precise modulation of glutamate signaling pathways. However, this compound can also have off-target effects on other glutamate receptors, which can complicate interpretation of experimental results. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental paradigms.

将来の方向性

There are several future directions for research on 4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide and related compounds. One area of interest is the development of more selective and potent mGluR5 antagonists, which could have improved therapeutic efficacy and fewer off-target effects. Another area of interest is the investigation of the role of mGluR5 signaling in other neurological and psychiatric disorders, such as depression and anxiety. Finally, the use of this compound in combination with other drugs or behavioral interventions could be explored as a potential treatment strategy for complex disorders such as addiction and schizophrenia.

合成法

The synthesis of 4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide involves several steps, starting with the reaction of 4-methoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methoxyethylamine to form the amide intermediate, which is subsequently reacted with 1-(2-thienylmethyl)-4-piperidinol to form the final product, this compound. The overall yield of the synthesis is typically around 20-30%, and the purity of the final product can be improved through recrystallization.

科学的研究の応用

4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. One of the main areas of research has been in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. This compound has been shown to improve cognitive function and reduce behavioral symptoms in animal models of fragile X syndrome, and clinical trials are currently underway to test its efficacy in humans.
In addition to fragile X syndrome, this compound has also been studied for its potential therapeutic applications in other disorders such as Parkinson's disease, schizophrenia, and addiction. In animal models of these disorders, this compound has been shown to improve motor function, reduce psychotic symptoms, and attenuate drug-seeking behavior, respectively.

特性

IUPAC Name

4-methoxy-N-(2-methoxyethyl)-2-[1-(thiophen-2-ylmethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-25-12-9-22-21(24)19-6-5-17(26-2)14-20(19)27-16-7-10-23(11-8-16)15-18-4-3-13-28-18/h3-6,13-14,16H,7-12,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERAFSBCURYSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=C(C=C1)OC)OC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。